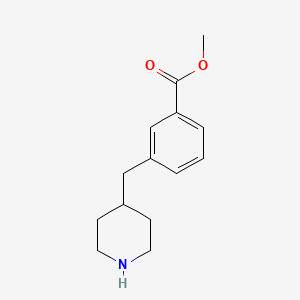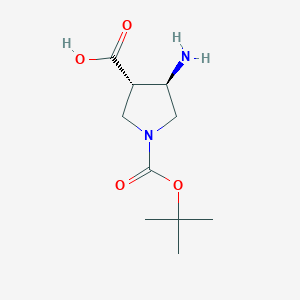![molecular formula C12H9N3OS B1390812 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-52-6](/img/structure/B1390812.png)
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
“2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a chemical compound that belongs to the class of thiazolo pyridine derivatives . Thiazole is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of thiazolo pyridine derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yields related compounds .Molecular Structure Analysis
The molecular structure of these compounds can be elucidated based on elemental analysis, spectral data, and alternative synthetic routes . The structure of the N-heterocyclic core of these compounds is directly involved in binding to the kinase through key hydrogen bonds interaction .Scientific Research Applications
Synthesis and Biological Activity : A study by Demchenko et al. (2015) details the synthesis of novel compounds, including derivatives of [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones. These compounds were tested for analgesic and anti-inflammatory activities, showcasing their potential in medical research (Demchenko et al., 2015).
Analgesic Activity : A study by Demchenko et al. (2012) focused on synthesizing a series of new [1,3]thiazolo-[4,5-d]pyridazine-4(5Н)-ones, including 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, and examining their analgesic activity. The study found that electron donor substituents in certain positions of the molecule significantly influenced the analgesic effect (Demchenko et al., 2012).
Chemical Synthesis and Properties : Arakawa et al. (1977) reported on the synthesis of 6-methyl- and 6-phenyl-thiazolo[3, 2-b]pyridazin-4-ium perchlorates, which are related compounds. The study provides insights into the chemical properties and the processes involved in creating these complex structures (Arakawa et al., 1977).
Crystal Structure Analysis : The work by Bovio & Locchi (1972) on the crystal and molecular structure of 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one provides valuable information on the structural aspects of similar compounds, which can be crucial for understanding their chemical behavior and potential applications (Bovio & Locchi, 1972).
Preparation and Biological Testing : Youssef et al. (2011) explored the preparation of related heterocyclic systems and tested their biocidal properties against bacteria and fungi. This highlights the potential antimicrobial applications of these compounds (Youssef et al., 2011).
Synthesis and Anti-Inflammatory Activities : A study by Tozkoparan et al. (1999) synthesized and evaluated the anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives, revealing their potential in anti-inflammatory drug development (Tozkoparan et al., 1999).
Future Directions
properties
IUPAC Name |
2-methyl-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-7-13-10-11(17-7)9(14-15-12(10)16)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXKZACFHBMHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Pyrazolo[1,5-A]pyridine-2-carbaldehyde](/img/structure/B1390739.png)


![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)


